7-Bromo-1-tetralone

Übersicht

Beschreibung

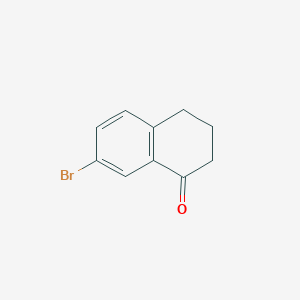

7-Bromotetralone, also known as 7-bromo-3,4-dihydro-1(2H)-naphthalenone, is an organic compound with the molecular formula C10H9BrO. It is a brominated derivative of tetralone, characterized by a bromine atom attached to the seventh position of the tetralone ring. This compound is a yellow crystalline solid and is primarily used as a synthetic intermediate in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-Bromotetralone can be synthesized through several methods. One common synthetic route involves the bromination of tetralone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of 7-Bromotetralone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of 7-Bromotetralone on a larger scale .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Bromotetralon durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Reduktionsreaktionen: Die Carbonylgruppe in 7-Bromotetralon kann zu entsprechenden Alkoholen reduziert werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um Carbonsäuren oder andere oxidierte Derivate zu bilden

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole, oft in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden typischerweise eingesetzt

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Tetralone, abhängig vom verwendeten Nukleophil.

Reduktionsreaktionen: Das Hauptprodukt ist 7-Brom-1-tetralol.

Oxidationsreaktionen: Produkte umfassen 7-Brom-1-tetraloncarbonsäure und andere oxidierte Derivate

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

7-Bromo-1-tetralone serves as a versatile building block in the synthesis of complex organic molecules. Its unique brominated structure allows for various chemical reactions, such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles (e.g., amines or thiols), enabling the formation of diverse substituted tetralones.

- Reduction Reactions : It can be reduced to 7-bromo-1-tetralol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Oxidation Reactions : Oxidizing agents such as potassium permanganate (KMnO4) can convert it into this compound carboxylic acid and other oxidized derivatives .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of pharmaceutical agents. It acts as an intermediate in the synthesis of biologically active compounds, particularly in the creation of anthracycline antibiotics. For instance, derivatives of this compound have been employed to synthesize key structures like β-rhodomycinone and α-citromycinone, which are crucial for antibiotic efficacy .

Biological Research

The compound is also significant in biological studies. Its derivatives are used to explore biochemical pathways and mechanisms within living organisms. Research has shown that compounds based on this compound can exhibit various biological activities, making them suitable for further investigation in drug discovery and development .

Material Science

In industrial applications, this compound is applied in the production of specialty chemicals and materials. Its unique properties allow it to be used in creating novel polymers and other materials with specific functionalities .

Case Study 1: Synthesis of Anthracycline Antibiotics

Researchers have successfully synthesized anthracycline antibiotics using this compound derivatives. The study highlighted the compound's ability to undergo bishydroxylation reactions, leading to the formation of essential AB-ring segments necessary for constructing various anthracyclinones. This process demonstrates its critical role in developing effective antibiotic treatments.

In a biological assessment, derivatives of this compound were tested for their anticancer properties. The results indicated that certain modifications of the compound exhibited significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 7-Bromotetralone primarily involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of more complex molecules. The bromine atom and the carbonyl group in its structure are key functional groups that undergo transformations, enabling the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which 7-Bromotetralone is used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Brom-1-tetralon: Eine eng verwandte Verbindung mit ähnlichen chemischen Eigenschaften.

7-Nitro-1-tetralon: Ein weiteres Derivat von Tetralon mit einer Nitrogruppe anstelle eines Bromatoms.

7-Methyl-1-tetralon: Ein methyliertes Derivat von Tetralon.

Einzigartigkeit

7-Bromotetralon ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das ihm eine besondere Reaktivität und chemische Eigenschaften verleiht. Dies macht es zu einem wertvollen Zwischenprodukt für bestimmte synthetische Anwendungen, die bromierte Verbindungen erfordern .

Biologische Aktivität

7-Bromo-1-tetralone, a brominated derivative of tetralone, has garnered attention for its significant biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a bromine atom at the seventh position of the tetralone ring system. The following sections provide a detailed overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 227.09 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : 74.0 to 78.0 °C

The structural features of this compound influence its reactivity and biological activity, making it a subject of interest in various research domains.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound has potential as an anticancer agent. Its mechanism of action involves interaction with specific enzymes and receptors that are crucial for cancer cell proliferation and survival.

- Antimicrobial Properties : The compound also demonstrates antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Synthesis Methods

Various synthesis methods have been documented for producing this compound:

- Bromination of 1-Tetralone : This method employs bromine in the presence of a catalyst to selectively introduce the bromine atom at the seventh position.

- Ring Contraction Reactions : Utilizing thallium trinitrate or other reagents can facilitate ring contraction reactions that yield this compound from other tetralone derivatives.

These synthesis routes highlight the versatility and accessibility of this compound for research and application.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are essential for understanding its pharmacological profiles:

| Target | Binding Affinity | Biological Effect |

|---|---|---|

| Enzyme A | Moderate | Inhibition of cancer cell growth |

| Receptor B | High | Modulation of immune response |

| Enzyme C | Low | Minimal effect on microbial growth |

The binding affinities indicate that while some interactions are strong, others may require further optimization to enhance efficacy.

Case Studies

Several case studies have explored the biological activities of this compound:

- Case Study 1: Anticancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Case Study 2: Antimicrobial Activity : A study assessed the antimicrobial properties against various bacterial strains, showing significant inhibition zones compared to standard antibiotics.

Eigenschaften

IUPAC Name |

7-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVDCGFUUUJCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291328 | |

| Record name | 7-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32281-97-3 | |

| Record name | 32281-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone a useful intermediate in anthracycline synthesis?

A: This specific derivative of 7-bromo-1-tetralone is particularly useful due to its susceptibility to a novel bishydroxylation reaction. This reaction allows for the creation of a specific structure, the AB-ring segment, which is a crucial building block in the synthesis of various anthracyclinones. [, ] Anthracyclinones are aglycones of anthracyclines, lacking the sugar moiety, and serve as key intermediates in the production of these important antibiotics.

Q2: Which specific anthracyclinones can be synthesized using this approach?

A: The research demonstrates the successful utilization of this AB-ring segment derived from 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone in the synthesis of β-rhodomycinone, β-isorhodomycinone, α2-rhodomycinone, and α-citromycinone. [] This highlights the versatility of this synthetic route in accessing a variety of anthracyclinone structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.